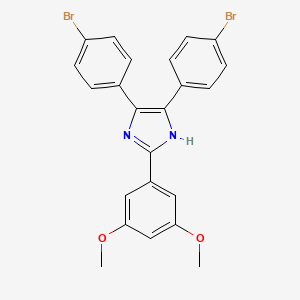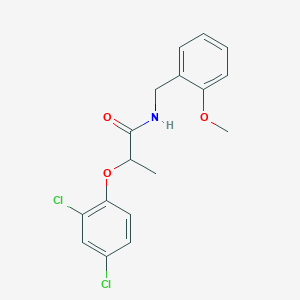![molecular formula C14H14N2S B4966774 [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile, often involves complex reactions like cyclization and cyclo-condensation. These processes are integral in forming the quinoline core and attaching various functional groups, including the thioacetonitrile group. Techniques such as addition, alkylation, chlorination, acylation, oxidation, and reduction play crucial roles in the synthesis process (Abu‐Hashem, A., Abdelgawad, A. A. M., & Gouda, M., 2023).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that combines a benzene ring with a pyridine moiety. This foundational structure is further modified by substituents like trimethyl groups and the thioacetonitrile group in [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile, which significantly impact its chemical behavior and reactivity (Demeunynck, M., & Baussanne, I., 2013).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including those that involve their nitrogen atoms and aromatic systems. They can act as ligands in coordination compounds, undergo nucleophilic substitution reactions, and participate in electrophilic aromatic substitution. The specific substituents in [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile affect its reactivity towards these reactions, making it a versatile compound for further chemical modifications (El-Najjar, N., Gali-Muhtasib, H., Ketola, R., Vuorela, P., Urtti, A., & Vuorela, H., 2011).
Physical Properties Analysis
The physical properties of [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the thioacetonitrile group and trimethyl substituents influence its polarity, hydrophobicity, and thus its solubility in various solvents, which are crucial for its application in different scientific domains (Segura, J., Juárez, R., Ramos, M., & Seoane, C., 2015).
Chemical Properties Analysis
Chemically, [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile exhibits properties typical of aromatic heterocycles. Its electron-rich nitrogen makes it a base and a nucleophile, capable of forming salts with acids and participating in coupling reactions. The sulfur atom in the thioacetonitrile group adds to its nucleophilicity and allows for unique chemical transformations, such as the formation of thiolates or disulfides under oxidative conditions (Turel, I., 2002).
Propiedades
IUPAC Name |
2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-9-6-11(3)14-12(7-9)10(2)8-13(16-14)17-5-4-15/h6-8H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBIOUINKNRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SCC#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6,8-Trimethylquinolin-2-yl)sulfanylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![4-({[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4966710.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)


![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)

